molecular formula C7H14ClNO2 B2390895 3-(3-Aminocyclobutyl)propanoic acid hydrochloride CAS No. 2225126-76-9

3-(3-Aminocyclobutyl)propanoic acid hydrochloride

Cat. No.: B2390895
CAS No.: 2225126-76-9
M. Wt: 179.64
InChI Key: QBUWGXXYTRNAAK-KNCHESJLSA-N
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Description

3-(3-Aminocyclobutyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl It is a hydrochloride salt form of 3-(3-aminocyclobutyl)propanoic acid, which features a cyclobutyl ring substituted with an amino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminocyclobutyl)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines under specific conditions.

    Attachment of the Propanoic Acid Moiety: The propanoic acid moiety is attached through a carboxylation reaction, where a carboxyl group is introduced to the cyclobutyl ring.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminocyclobutyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

3-(3-Aminocyclobutyl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems and as a probe for understanding biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-aminocyclobutyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The propanoic acid moiety can participate in various biochemical reactions, modulating metabolic pathways. The cyclobutyl ring provides structural rigidity, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Aminocyclobutyl)propanoic acid
  • 3-(3-Aminocyclobutyl)butanoic acid
  • 3-(3-Aminocyclobutyl)acetic acid

Uniqueness

3-(3-Aminocyclobutyl)propanoic acid hydrochloride is unique due to its specific combination of a cyclobutyl ring, an amino group, and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse research and industrial purposes.

Properties

IUPAC Name

3-(3-aminocyclobutyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-5(4-6)1-2-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUWGXXYTRNAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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